molecular formula C5H11ClN2O2 B8105610 (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8105610
M. Wt: 166.60 g/mol
InChI Key: MFNVCWBXOSCRHZ-MMALYQPHSA-N
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Description

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a stereochemically defined pyrrolidine derivative with a hydroxyl group at position 3 and a carboxamide group at position 2. Its stereochemistry and functional groups (hydroxyl, carboxamide, and hydrochloride salt) suggest applications in asymmetric catalysis, drug design, or as a precursor for bioactive molecules .

Properties

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-3(8)1-2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNVCWBXOSCRHZ-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride commonly begins with chiral hydroxyproline derivatives. For example, trans-3-hydroxy-L-proline (CAS 4298-08-2) serves as a critical precursor due to its inherent (2S,3S) configuration. Alternative routes utilize L-hydroxyproline , which undergoes decarboxylation and stereochemical inversion to form pyrrolidine intermediates.

Decarboxylation and Ring Formation

A patented method involves reacting L-hydroxyproline with a decarboxylation catalyst (e.g., methyl isobutyl ketone) in diethylene glycol at 140–160°C. This step eliminates carbon dioxide, yielding (R)-3-hydroxypyrrolidine, which is subsequently functionalized. To achieve the target (2S,3S) configuration, Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate) invert stereochemistry at the 3-position, as demonstrated in the synthesis of (S)-3-hydroxypyrrolidine hydrochloride.

Amidation Strategies

The carboxylic acid group at the 2-position is converted to a carboxamide via activation with thionyl chloride or HATU , followed by treatment with aqueous ammonia. For instance, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is then quenched with ammonia gas to yield the primary amide.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance yield and purity. A representative process involves:

  • Decarboxylation : L-hydroxyproline (1.0 kg) is heated with methyl isobutyl ketone (6% w/w) in diethylene glycol (3x mass) at 150°C for 4 hours.

  • Stereochemical Inversion : The intermediate undergoes Mitsunobu reaction with benzoic acid, triphenylphosphine (1.2 eq), and DIAD (1.1 eq) in THF at 0°C.

  • Amidation : The carboxylic acid is activated with HATU (1.5 eq) and reacted with ammonium chloride (2.0 eq) in DMF at 25°C.

Table 1: Industrial Reaction Parameters

StepCatalyst/SolventTemperature (°C)Yield (%)
DecarboxylationMethyl isobutyl15078
Stereochemical InversionTriphenylphosphine092
AmidationHATU/DMF2585

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevated temperatures (>140°C) during decarboxylation improve reaction rates but risk racemization. Optimal conditions balance efficiency with stereochemical integrity. Reduced pressure (1000–2000 Pa) during distillation minimizes thermal degradation of intermediates.

Catalyst Loading

A catalyst load of 6–8% w/w (relative to L-hydroxyproline) maximizes decarboxylation efficiency while avoiding side reactions. Excess triphenylphosphine (>1.2 eq) in Mitsunobu reactions decreases yield due to phosphine oxide byproducts.

Purification and Characterization Techniques

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >99% enantiomeric excess (HPLC analysis).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 8.4 Hz, 1H, C2-H), 3.89 (m, 1H, C3-H), 3.45–3.30 (m, 4H, pyrrolidine ring).

  • HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time = 12.7 min.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodAdvantagesLimitations
DecarboxylationHigh yield (78%), scalableRequires high-temperature conditions
Mitsunobu ReactionExcellent stereocontrol (92% ee)Costly reagents (triphenylphosphine)
Enzymatic HydroxylationMild conditions, eco-friendlyLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under mild conditions to prevent racemization .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new amide or ester derivatives .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride typically involves several steps:

  • Starting Materials : The synthesis can begin with readily available precursors such as amino acids or other chiral building blocks.
  • Synthetic Routes : Common methods include cyclization reactions and stereoselective reductions. For example, the introduction of the hydroxyl group can be achieved through reduction processes using reagents like sodium borohydride.

The mechanism of action is believed to involve interactions with specific enzymes or receptors due to its chiral structure, which allows it to modulate biological pathways effectively.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Antibiotics : It is utilized in the production of carbapenem antibiotics, which are essential for treating resistant bacterial infections.
  • Calcium Antagonists : The compound plays a role in synthesizing calcium channel blockers like Barnidipine, used for hypertension management .

The biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It has shown potential affinity for certain receptors, influencing cellular signaling and contributing to its pharmacological properties .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyApplicationFindings
J. Med. Chem., 1986Antibiotic SynthesisDemonstrated effectiveness as an intermediate for carbapenem antibiotics.
European Patent No. 160451Calcium Channel BlockersEstablished as a key precursor for Barnidipine synthesis with significant therapeutic benefits in hypertension treatment.
Heterocycles, 1986Chiral Building BlockHighlighted its utility in the synthesis of various bioactive molecules due to its chiral nature.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in:

  • Fine Chemical Production : It serves as a versatile building block in organic synthesis for producing specialty chemicals.
  • Research and Development : Its unique properties make it valuable in academic research settings focused on drug discovery and development.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S,3S)-3-Hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS 213131-32-9)

  • Molecular Formula: C₆H₁₂ClNO₃
  • Key Features :
    • Contains a methyl ester group (-COOCH₃) instead of a carboxamide (-CONH₂).
    • Purity: ≥97% (HPLC), with a molecular weight of 181.62 g/mol .
  • The methyl ester may enhance lipophilicity, influencing membrane permeability in biological systems.

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 468061-05-4)

  • Molecular Formula: C₅H₁₀ClNO₃
  • Key Features :
    • Stereoisomeric differences at C2 (R-configuration vs. S-configuration in the target compound).
    • Carboxylic acid (-COOH) instead of carboxamide (-CONH₂).
  • Functional Impact: The carboxylic acid group increases acidity (pKa ~2–3) compared to the carboxamide (pKa ~0–1), altering reactivity in aqueous environments. Potential for salt formation or coordination with metal ions in catalytic systems .

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 159830-97-4)

  • Molecular Formula: C₅H₁₀ClNO₃
  • Key Features :
    • Opposite stereochemistry at C3 (R-configuration vs. S-configuration in the target compound).
    • Marketed as a research chemical with global procurement services .
  • Functional Impact :
    • Altered stereochemistry may affect binding affinity in chiral environments (e.g., enzyme active sites).
    • Similar solubility profile to the (2R,3S) isomer but distinct crystallinity due to packing differences .

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 1955474-62-0)

  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Key Features: A more complex derivative with an amino acid side chain (2-amino-3,3-dimethylbutanoyl) at position 1.
  • Increased molecular weight (280.75 g/mol) and solubility challenges compared to simpler analogs.

Comparative Analysis of Physicochemical Properties

Property (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide HCl Methyl Ester Analog (2R,3S)-Carboxylic Acid HCl (2S,3R)-Carboxylic Acid HCl
Molecular Weight (g/mol) ~180–190 (estimated) 181.62 167.59 167.59
Functional Group -CONH₂ -COOCH₃ -COOH -COOH
Hydrogen-Bond Donors 2 (hydroxyl, amide) 1 (hydroxyl) 2 (hydroxyl, carboxylic acid) 2 (hydroxyl, carboxylic acid)
Melting Point Not reported Not reported Not reported Not reported
Solubility High in polar solvents (amide group) Moderate (ester group) High (carboxylic acid) High (carboxylic acid)

Biological Activity

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
  • Molecular Formula : C5_5H9_9ClN\O3_3
  • Molecular Weight : 167.59 g/mol
  • CAS Number : 4298-08-2
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or activator. The compound interacts with specific molecular targets, modulating enzyme activity and influencing various metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, which may lead to altered cellular functions.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways .

Biological Applications

The compound has shown promise in several biological applications:

  • Drug Development : It is explored for its potential in developing drugs targeting diseases such as cancer and neurodegenerative disorders .
  • Peptide Synthesis : As a building block in the synthesis of biologically active peptides and proteins, it plays a crucial role in medicinal chemistry .
  • Agrochemicals : Its utility extends to the production of agrochemicals, highlighting its versatility in industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocusFindings
Enzyme InteractionDemonstrated inhibition of specific metabolic enzymes, leading to altered cellular metabolism.
Drug TargetingIdentified as a potential drug candidate for targeting LRRK2 in Parkinson's disease models.
Peptide SynthesisUtilized in synthesizing peptides with enhanced biological activity due to its unique stereochemistry.

Notable Research Highlights

  • A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a selective inhibitor for LRRK2, a target implicated in Parkinson's disease. The research indicated that it could effectively penetrate the blood-brain barrier, making it a suitable candidate for neurological applications .
  • Another investigation focused on its role in peptide synthesis, where (2S,3S)-3-hydroxypyrrolidine derivatives were shown to enhance the biological activity of synthesized peptides compared to traditional amino acids .

Q & A

Q. What are the recommended safety protocols for handling (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride in laboratory settings?

While specific toxicological data for this compound may be limited, general precautions include:

  • Avoiding inhalation of dust or vapors using fume hoods (P261) .
  • Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P262) .
  • Storing the compound in sealed containers away from moisture and ignition sources .
  • Conducting a risk assessment under institutional chemical hygiene plans due to incomplete hazard classification data .

Q. What synthetic routes are reported for this compound?

A common methodology involves:

  • Grignard addition : For introducing substituents like adamantyl groups via intermediates (e.g., 2,3-O-cyclohexylidene-1,4-butanedione N-benzyl nitrone) .
  • Hydrogenation : To reduce nitro or benzyl protecting groups under controlled H₂ pressure .
  • Acidic cleavage : Using concentrated HCl to generate the hydrochloride salt, followed by recrystallization from methanol/diethyl ether mixtures for purification .

Q. How can the purity of this compound be validated after synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold) using reverse-phase columns and UV detection .
  • Melting point analysis : Decomposition temperatures (e.g., 235°C) can indicate impurities .
  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm stereochemistry and FT-IR for functional group verification .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Crystallization conditions : Use methanol/ethyl acetate mixtures to grow single crystals suitable for diffraction .
  • Space group determination : Orthorhombic systems (e.g., P2₁2₁2₁) with Z=4 indicate molecular packing symmetry .
  • Hydrogen bonding analysis : Identify Cl⁻ as a hydrogen-bond acceptor interacting with hydroxyl and ammonium groups, stabilizing the crystal lattice .
  • Absolute configuration : Refine Flack parameters (e.g., 0.20(19)) to confirm (2S,3S) stereochemistry .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Solubility assays : Measure equilibrium solubility in buffered solutions (pH 1–7.4) using shake-flask or UV-spectrophotometric methods .
  • Molecular dynamics simulations : Model solvent interactions based on the compound’s polar (hydroxyl, carboxamide) and nonpolar (pyrrolidine ring) regions .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility .

Q. What strategies mitigate stability issues during long-term storage?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Lyophilization : Convert to a stable amorphous form if crystalline degradation occurs .
  • Excipient screening : Test antioxidants (e.g., ascorbic acid) or desiccants in co-formulations .

Q. How do intermolecular hydrogen bonds influence pharmacological activity?

  • Structure-activity relationship (SAR) : Compare bioactivity of free base vs. hydrochloride salt forms, noting enhanced solubility and target binding via Cl⁻ interactions .
  • Molecular docking : Map hydrogen-bond donors/acceptors to receptor active sites (e.g., enzymes or transporters) .
  • In vitro assays : Measure IC₅₀ shifts under pH conditions disrupting hydrogen bonding .

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